molecular formula C10H19N3O2 B2954997 N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide CAS No. 2241145-46-8

N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide

Cat. No. B2954997
CAS RN: 2241145-46-8
M. Wt: 213.281
InChI Key: NZJKQJOYBZXOIE-UHFFFAOYSA-N
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Description

N-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide, also known as SAHA (suberoylanilide hydroxamic acid), is a histone deacetylase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. SAHA has shown promising results in preclinical and clinical studies for the treatment of cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide works by inhibiting histone deacetylases, which are enzymes that remove acetyl groups from histones and transcription factors, resulting in the repression of gene expression. By inhibiting histone deacetylases, N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide leads to the accumulation of acetylated histones and transcription factors, resulting in the activation of gene expression and cell cycle arrest. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide also modulates the expression of various genes involved in cell survival, apoptosis, and differentiation, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has been shown to have various biochemical and physiological effects, depending on the disease and cell type. In cancer, N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide induces cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of tumor growth and metastasis. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide also modulates the expression of various genes involved in angiogenesis, immune response, and DNA repair, leading to its therapeutic effects in cancer. In neurodegenerative disorders, N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide improves cognitive function, reduces neuroinflammation, and promotes neuronal survival by modulating the expression of various genes involved in synaptic plasticity, neuroprotection, and neuroinflammation. In infectious diseases, N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide inhibits the replication of HIV and tuberculosis bacteria by modulating the host immune response.

Advantages and Limitations for Lab Experiments

N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has several advantages and limitations for lab experiments. One advantage is its well-established mechanism of action and therapeutic potential in various diseases. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide is also relatively easy to synthesize and has a high purity and stability. However, N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide also has some limitations, such as its low solubility in water and its potential toxicity at high doses. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide also requires careful handling and storage, as it is sensitive to light and air.

Future Directions

There are several future directions for N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide research. One direction is to develop more potent and selective histone deacetylase inhibitors that can overcome the limitations of N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide. Another direction is to explore the therapeutic potential of N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide in other diseases, such as autoimmune disorders and metabolic disorders. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide can also be combined with other drugs or therapies to enhance its therapeutic effects and reduce its toxicity. Finally, more studies are needed to understand the long-term effects of N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide on human health and to optimize its dosing and administration for clinical use.

Synthesis Methods

N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with suberoyl chloride to form suberoyl chloride benzoyl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride to form N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide. The overall yield of the synthesis process is around 15-20%.

Scientific Research Applications

N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma, leukemia, lymphoma, and solid tumors. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide works by inhibiting histone deacetylases, which leads to the accumulation of acetylated histones and transcription factors, resulting in the activation of gene expression and cell cycle arrest. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has been shown to improve cognitive function, reduce neuroinflammation, and promote neuronal survival in animal models of these diseases. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has also been studied for its potential therapeutic applications in infectious diseases, such as HIV/AIDS and tuberculosis. N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has been shown to inhibit the replication of HIV and tuberculosis bacteria by modulating the host immune response.

properties

IUPAC Name

N'-hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(2)5-13-6-8(10(11)12-15)3-4-9(13)14/h7-8,15H,3-6H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKQJOYBZXOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CCC1=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CC(CCC1=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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